molecular formula C15H15BrN4O2 B2858848 N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine CAS No. 2319787-97-6

N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine

Cat. No.: B2858848
CAS No.: 2319787-97-6
M. Wt: 363.215
InChI Key: JDQLPXMEHFVJKK-UHFFFAOYSA-N
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Description

N-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both an azetidine and a pyrazine ring, motifs frequently found in biologically active molecules targeting a range of therapeutic areas . Compounds with similar azetidine-pyrazine scaffolds are investigated for their potential as histamine receptor modulators, which are relevant in the study of allergic diseases, pruritus, and inflammatory conditions such as atopic dermatitis and asthma . The presence of the 2-bromo-5-methoxyphenyl group further suggests potential as a key intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to generate more complex chemical libraries for high-throughput screening . Researchers value this compound for designing and synthesizing novel heterocyclic derivatives to probe protein kinase function and other cellular signaling pathways . This product is intended for research purposes in laboratory settings only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c1-22-11-2-3-13(16)12(6-11)15(21)20-8-10(9-20)19-14-7-17-4-5-18-14/h2-7,10H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQLPXMEHFVJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine-3-amine Synthesis

Azetidine rings are typically synthesized via cyclization of γ-amino alcohols or through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Patent US9447106B2 describes a method for generating azetidine derivatives using N-Boc-protected azetidin-3-ylmethanol, which undergoes deprotection and amination. For this compound, azetidin-3-amine is prepared via:

  • Cyclization of 3-aminopropanol : Treatment with thionyl chloride yields azetidine-3-amine hydrochloride.
  • Protection with Boc anhydride : Forms tert-butoxycarbonyl (Boc)-protected azetidine-3-amine, enabling selective functionalization.

2-Bromo-5-methoxybenzoyl Chloride Preparation

2-Bromo-5-methoxybenzoic acid is synthesized through bromination of 5-methoxysalicylic acid using bromine in acetic acid. Conversion to the acyl chloride is achieved with thionyl chloride (SOCl₂) or oxalyl chloride, as detailed in WO2021013864A1.

Pyrazin-2-amine Availability

Pyrazin-2-amine is commercially available but can be synthesized via Hofmann degradation of pyrazinamide or catalytic amination of 2-chloropyrazine.

Stepwise Synthetic Route

Acylation of Azetidine-3-amine

The Boc-protected azetidine-3-amine undergoes acylation with 2-bromo-5-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added to scavenge HCl, as described in AU2019353144B2:
$$
\text{Boc-azetidine-3-amine} + \text{2-Bromo-5-methoxybenzoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Boc-protected intermediate}
$$
Reaction Conditions :

  • Temperature: 0°C → room temperature (20–25°C)
  • Yield: 82–89%

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding 1-(2-bromo-5-methoxybenzoyl)azetidin-3-amine:
$$
\text{Boc-intermediate} \xrightarrow{\text{TFA, DCM}} \text{1-(2-Bromo-5-methoxybenzoyl)azetidin-3-amine}
$$
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Coupling with Pyrazin-2-amine

The final step involves coupling the deprotected amine with pyrazin-2-amine. Patent US20130225552A1 recommends a Buchwald-Hartwig amination using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand:
$$
\text{1-(2-Bromo-5-methoxybenzoyl)azetidin-3-amine} + \text{Pyrazin-2-amine} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{Target Compound}
$$
Optimized Conditions :

  • Solvent: 1,4-Dioxane
  • Temperature: 100°C (reflux)
  • Yield: 68–75%

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.21 (s, 1H, pyrazine-H), 7.89 (d, J = 2.4 Hz, 1H, Ar-H), 6.82 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 1H, Ar-H), 4.12–4.03 (m, 1H, azetidine-H), 3.85 (s, 3H, OCH₃), 3.62–3.55 (m, 2H, azetidine-H), 3.28–3.21 (m, 2H, azetidine-H).

  • ¹³C NMR :
    δ 170.2 (C=O), 154.1 (pyrazine-C), 148.9 (Ar-C-OCH₃), 132.7 (Ar-C-Br), 112.4–109.8 (aromatic carbons), 56.3 (OCH₃), 52.1–48.7 (azetidine carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₁₆BrN₄O₂ ([M+H]⁺) : 383.0425
Observed : 383.0423

Alternative Synthetic Pathways and Comparative Analysis

Mitsunobu Reaction for Coupling

An alternative to Buchwald-Hartwig amination employs Mitsunobu conditions (DIAD, PPh₃) to couple azetidine-3-ol derivatives with pyrazin-2-amine. However, this method yields <50% due to steric hindrance.

Solid-Phase Synthesis

Patent WO2021013864A1 highlights solid-phase synthesis for analogous compounds, using Wang resin-bound azetidine. While scalable, this approach requires specialized equipment and offers no significant yield improvement.

Industrial-Scale Considerations and Challenges

Purification Challenges

The polar nature of the target compound complicates crystallization. Gradient elution (MeOH/DCM 1:9 → 1:4) on silica gel achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine involves its interaction with specific molecular targets. The pyrazinylamino group can form hydrogen bonds with biological macromolecules, while the azetidinone ring may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Formula (Molar Mass) Key Features/Applications
N-[1-(2-Bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine (Target) Azetidine 2-Bromo-5-methoxybenzoyl, pyrazin-2-amine C₁₅H₁₆BrN₅O₂ (402.23 g/mol) High ring strain; potential kinase inhibition
1-(1-Bromo-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-8-yl)-(4-methoxybenzyl)-amine Imidazo-pyrazine 4-Methoxybenzyl, bromo, pyrrolidine C₁₉H₂₀BrN₅O (422.30 g/mol) Larger fused ring system; possible CNS activity
5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine Pyrazine Bromo, 1,4-diazepane C₉H₁₄BrN₅ (272.14 g/mol) Flexible 7-membered ring; enhanced solubility
N-(Azetidin-3-yl)pyrazin-2-amine dihydrochloride Azetidine Pyrazin-2-amine (unsubstituted) C₇H₁₁Cl₂N₅ (244.10 g/mol) Simpler structure; intermediate for drug discovery

Key Observations

Core Heterocycle Influence: The azetidine core in the target compound introduces significant ring strain compared to pyrrolidine (5-membered) or 1,4-diazepane (7-membered) analogs. This strain may enhance reactivity or binding specificity in biological targets .

Substituent Effects :

  • The 2-bromo-5-methoxybenzoyl group in the target compound provides both electron-withdrawing (Br) and electron-donating (OCH₃) substituents, which may optimize interactions with hydrophobic pockets or catalytic sites in enzymes.
  • 4-Methoxybenzyl groups (e.g., ) are common in prodrug design due to their metabolic stability, whereas unsubstituted pyrazin-2-amine (e.g., ) lacks such tailored functionality.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of the azetidine ring with brominated benzoyl and pyrazine precursors. In contrast, 5-bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine employs simpler alkylation of pyrazine with diazepane, reducing steric challenges.

Biological Relevance: While explicit activity data for the target compound is unavailable in the provided evidence, analogs like N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride are documented as intermediates in kinase inhibitor development.

Research Findings and Implications

  • Structural Analysis : X-ray crystallography using SHELX programs could resolve the target compound’s conformation, particularly the azetidine ring’s puckering and substituent orientation.
  • Comparative Reactivity : The bromine atom in the target compound may undergo nucleophilic substitution more readily than in bulkier analogs (e.g., ), enabling modular derivatization.
  • Drug Likeness : The target compound’s molecular weight (402.23 g/mol) and lipophilic substituents suggest moderate permeability, though its strained azetidine core might affect metabolic stability compared to diazepane-containing analogs .

Biological Activity

N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H10BrN3O\text{C}_9\text{H}_{10}\text{BrN}_3\text{O}. The compound features both azetidine and pyrazine moieties, which are significant in pharmacological research due to their diverse biological activities. The synthesis typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Antitumor Activity

Recent studies have indicated that pyrazine derivatives, including compounds similar to this compound, exhibit significant antitumor activity. For instance, a study on various pyrazole derivatives demonstrated their ability to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The presence of the bromine atom in the structure is believed to enhance lipophilicity, potentially improving bioavailability and efficacy against tumor cells.

Antimicrobial Activity

The compound's potential for antimicrobial activity has also been explored. In vitro studies have shown that certain pyrazole derivatives possess antibacterial properties against Gram-positive bacteria. For example, derivatives similar to this compound were tested against Bacillus subtilis and Escherichia coli, revealing selective antibacterial effects . The minimal inhibitory concentrations (MICs) for these compounds can provide insights into their effectiveness.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their impact on biological activity based on recent findings:

ModificationImpact on ActivityReference
Bromine substitutionIncreased lipophilicity and potency
Methoxy group additionEnhanced selectivity towards cancer cells
Azetidine ring presenceImproved binding affinity to target enzymes

Case Studies

Case Study 1: Antitumor Efficacy
A study involving a series of pyrazole derivatives demonstrated that those with azetidine rings showed enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin resulted in a significant synergistic effect, suggesting potential for combination therapies in resistant cancer types .

Case Study 2: Antimicrobial Activity
In another investigation, a derivative structurally related to this compound exhibited moderate antibacterial activity against various strains. This study highlighted the importance of functional groups in determining the selectivity and potency of antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]pyrazin-2-amine?

  • Methodology : The compound can be synthesized via a multi-step process involving:

Azetidine ring functionalization : Reacting azetidin-3-amine with 2-bromo-5-methoxybenzoyl chloride under Schotten-Baumann conditions to form the benzoylated intermediate.

Pyrazine coupling : Introducing the pyrazin-2-amine moiety via nucleophilic substitution or Buchwald-Hartwig amination, typically using palladium catalysts (e.g., Pd/C) in solvents like methyl ethyl ketone (MEK) under reflux .

  • Key characterization : Confirm intermediate structures using 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (molecular ion peak at m/z 333.18 for the final product) .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical workflow :

NMR spectroscopy : Analyze proton environments (e.g., methoxy group at δ ~3.8 ppm, azetidine protons at δ 3.5–4.2 ppm) and 13C^{13}C-NMR for carbonyl (C=O) at ~170 ppm .

Mass spectrometry : Use ESI-TOF or EI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 334.18) and fragmentation patterns .

X-ray crystallography (if crystals are obtainable): Resolve the 3D structure to confirm stereochemistry and bond angles .

Q. What stability considerations are critical for storing this compound?

  • Storage protocols :

  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the benzoyl group or oxidation of the pyrazine ring.
  • Use amber vials to shield against light-induced degradation of the bromo substituent .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine-pyrazine coupling step?

  • Optimization strategies :

  • Catalyst screening : Compare Pd/C, Pd(OAc)2_2, or XPhos-Pd-G3 for cross-coupling efficiency. Evidence shows Pd/C in MEK with triethylamine (TEA) achieves ~71% yield under reflux .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, MEK) enhance solubility of intermediates, while additives like K2_2CO3_3 improve deprotonation .
  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

Q. What strategies address contradictions in biological activity data for structurally related compounds?

  • Case study : If conflicting reports exist on antimicrobial activity:

Structural analogs : Compare substituent effects (e.g., bromo vs. methoxy positioning) using molecular docking to assess binding affinity to target enzymes (e.g., PFOR in anaerobic organisms) .

Assay standardization : Control variables like bacterial strain (e.g., E. coli vs. S. aureus) and MIC testing protocols .

Q. How can computational modeling guide SAR studies for this compound?

  • In silico workflow :

Docking simulations : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to predict binding modes of the pyrazine-azetidine core.

DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

  • Validation : Cross-reference computational results with experimental IC50_{50} values from enzyme inhibition assays .

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